

Anticancer Activity of Thioridazine Against Cancer Stem Cells

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Compound Focus: Thioridazine Hydrochloride

CAS No.: 130-61-0

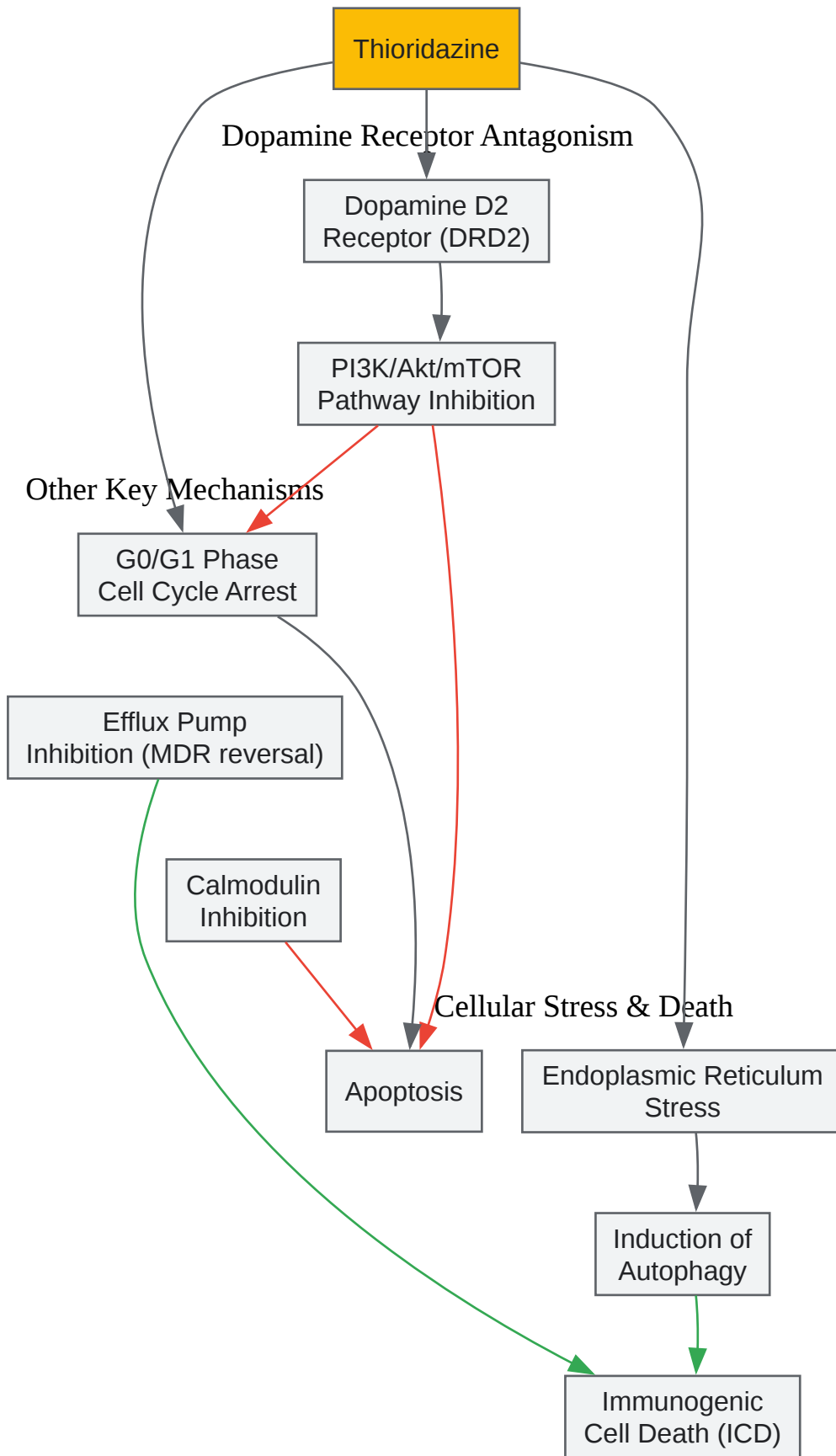
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Cancer Type	Key Findings on CSCs	Experimental Models	Reference Year
Breast Cancer	Selective inhibition of breast CSCs; Enhanced efficacy of doxorubicin against CSCs; Suppressed self-renewal of basal-like TNBC cells.	<i>In vitro</i> : MCF-7, BT-474 cell lines, Side Population (SP) assays; <i>In vivo</i> : Mouse xenograft models.	2014 [1], 2020 [2]
Leukemia	Selective targeting of leukemic CSCs with no effect on normal blood stem cells; Induced apoptosis.	<i>In vitro</i> : Leukemic cell lines and normal lymphocytes.	2016 [3]
Glioblastoma (GBM)	Potent activity against GBM stem cells (GSCs); Induced autophagy and suppressed tumorigenesis.	<i>In vitro</i> : GBM cell lines and GSCs; <i>In vivo</i> : Mouse models.	2015 [4], 2016 [3]
Colorectal Cancer	Induced immunogenic cell death (ICD) and showed cytotoxic effect on colorectal stem cells.	<i>In vitro</i> : CRC cell lines (HCT116, HT29, etc.); <i>In vivo</i> : Mouse models.	2023 [5]
General / Multiple Cancers	Selective inducer of CSC differentiation; Antagonizes dopamine receptors (DRD2) overexpressed on CSCs.	Review of studies across various cancer cell lines.	2016 [3]

Mechanisms of Action and Signaling Pathways

Thioridazine targets CSCs through several interconnected biological mechanisms, which are summarized in the diagram below.



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The diagram shows that thioridazine's effects are primarily mediated by:

- **Dopamine Receptor Antagonism:** Thioridazine acts as an antagonist of dopamine D2 receptors (DRD2), which are differentially overexpressed on CSCs compared to normal somatic stem cells. This antagonism leads to the inhibition of the downstream **PI3K/Akt/mTOR pathway**, a crucial signaling axis for CSC survival and proliferation [3] [6].
- **Induction of Cellular Stress and Death:** The drug triggers endoplasmic reticulum (ER) stress, which can lead to the induction of **autophagy** (a process of cellular self-degradation) and, in combination with chemotherapy, promote **Immunogenic Cell Death (ICD)**. ICD is a form of cell death that activates a potent anti-tumor immune response [5] [4].
- **Other Key Mechanisms:** These include inducing **cell cycle arrest** (G0/G1 phase), inhibiting **efflux pumps** that make CSCs multidrug-resistant (MDR), and suppressing **calmodulin**, all of which contribute to reduced cell proliferation and increased apoptosis [2] [3] [6].

Key Experimental Protocols

To evaluate the selective toxicity of thioridazine in a research setting, several standard assays are used:

- **Side Population (SP) Assay:** This is a flow cytometry-based technique that identifies CSCs by their ability to efflux Hoechst 33342 dye via ATP-binding cassette (ABC) transporters. Researchers sort SP and non-SP (NSP) cells from cancer cell lines (e.g., MCF-7, BT-474), treat them with thioridazine, and then assess viability and colony-forming ability. A greater inhibitory effect on SP cells indicates anti-CSC activity [1].
- **Tumorsphere Formation Assay:** This *in vitro* method assesses self-renewal capability, a hallmark of stem cells. Cells are cultured in non-adherent, serum-free conditions that favor CSC growth. After treatment with thioridazine, a reduction in the number and size of tumorspheres (or mammospheres for breast cancer) indicates an effect on the CSC population [7] [4].
- **Flow Cytometry for CSC Markers:** The proportion of cells with a CSC-specific surface marker profile (e.g., **CD44high/CD24low/** for breast cancer) is analyzed by flow cytometry before and after thioridazine treatment. A decrease in this subpopulation suggests selective targeting of CSCs [7] [1].
- ***In Vivo* Tumorigenesis Assays:** This is the gold-standard functional test for CSCs. Immunocompromised mice are injected with cancer cells treated with thioridazine or a control. The drug's anti-CSC activity is demonstrated by a significant reduction in tumor incidence (tumor-initiating capacity) and tumor growth when a limited number of cells are transplanted [7] [4].

Synergistic Potential with Conventional Chemotherapy

A promising application for thioridazine is in combination therapy, as it can sensitize CSCs to traditional chemotherapeutic agents.

- **Reversing Multidrug Resistance (MDR):** Thioridazine inhibits efflux pumps like P-glycoprotein (P-gp/ABCB1). This increases the intracellular concentration and efficacy of co-administered drugs like **doxorubicin** in breast cancer models, helping to overcome a key mechanism of CSC resistance [1] [3].
- **Inducing Immunogenic Cell Death (ICD):** In colorectal cancer models, thioridazine induces ER stress and autophagy. When combined with **oxaliplatin**, this promotes the release of damage-associated molecular patterns (DAMPs), leading to ICD and a potent, vaccine-like anti-tumor immune response [5].
- **Co-delivery Systems:** To improve efficacy and reduce systemic toxicity, research has explored nano-formulations. For instance, **polymeric micelles** have been developed for the co-delivery of thioridazine and doxorubicin, demonstrating enhanced antitumor effects against both cancer cells and CSCs in vivo [1].

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